2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Description
Properties
IUPAC Name |
2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-16-20(17-8-4-3-5-9-17)21-23-19-11-7-6-10-18(19)22(27(21)24-16)26-14-12-25(2)13-15-26/h3-5,8-9H,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANCECQCVZNYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325124 | |
| Record name | 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
902028-79-9 | |
| Record name | 2-methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.42 g/mol. The compound features a tetrahydropyrazoloquinazoline core that is known for its bioactive properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound demonstrates inhibitory activity against key kinases involved in tumor progression. For instance, it has been evaluated for its effects on Aurora kinases and epidermal growth factor receptor (EGFR) pathways, which are critical in cancer biology .
- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by flow cytometry analyses showing an increase in the percentage of cells in the G2/M phase upon treatment .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented, highlighting its potential as a lead compound for developing new antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as a selective inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and proliferation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline exhibit significant anticancer properties. For instance, modifications of the quinazoline scaffold have been shown to inhibit various kinases involved in cancer progression. The compound's structure allows it to interact with ATP-binding sites on kinases, making it a candidate for developing targeted cancer therapies .
1.2 Kinase Inhibition
The compound has been studied for its ability to inhibit specific kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR). These kinases play crucial roles in cell cycle regulation and signaling pathways associated with cancer. The introduction of piperazine moieties has been linked to improved selectivity and potency against these targets .
Structure-Activity Relationship Studies
2.1 Modifications for Enhanced Activity
Structure-activity relationship (SAR) studies have demonstrated that variations in the molecular structure of tetrahydropyrazoloquinazolines can lead to significant changes in biological activity. For example, altering substituents on the phenyl rings or modifying the piperazine group can enhance kinase inhibition potency or selectivity .
Table 1: Summary of SAR Findings
Neuropharmacological Applications
Recent studies have suggested that compounds similar to this compound may have neuropharmacological effects. The piperazine ring is known for its activity in central nervous system disorders, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Chemical Reactions Analysis
Substitution Reactions at the Piperazine Moiety
The 4-methylpiperazine group at position 9 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF yields N-alkylated derivatives.
-
Acylation : Treatment with acetyl chloride generates acetamide derivatives, enhancing solubility for pharmacological studies.
Table 1: Reaction Conditions for Piperazine Substitution
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| CH₃I | DMF | K₂CO₃ | 80°C | 78–85 |
| AcCl | THF | Et₃N | 0°C to RT | 65–72 |
Functionalization of the Pyrazoloquinazoline Core
The tetrahydropyrazolo[5,1-b]quinazoline scaffold participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
-
Bromination : Selective bromination at position 7 occurs using N-bromosuccinimide (NBS) in CCl₄, yielding 7-bromo derivatives.
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 7, enabling structural diversification.
Representative Reaction Pathway :
textPyrazoloquinazoline + ArB(OH)₂ → Pd(PPh₃)₄, Na₂CO₃ → Ar-substituted derivative
Key Data :
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: DME/H₂O (3:1)
-
Yield: 70–88%
Reductive Alkylation of the Quinazoline Ring
The quinazoline nitrogen undergoes reductive alkylation with aldehydes under H₂ gas (1 atm) using Pd/C as a catalyst:
-
Example: Reaction with formaldehyde produces N-methylated derivatives, modulating electronic properties .
Optimized Conditions :
-
Pressure: 1 atm H₂
-
Catalyst: 10% Pd/C
-
Solvent: MeOH
-
Yield: 82%
Microwave-Assisted Cyclization
Microwave irradiation enhances efficiency in constructing the pyrazoloquinazoline core:
-
Intramolecular Cyclization : Key intermediates undergo cyclization at 150°C for 15 minutes, achieving >90% conversion.
Advantages :
-
Reduced reaction time (15 min vs. 24 h conventional heating).
-
Improved regioselectivity.
Click Chemistry for Triazole Conjugation
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings for biological activity modulation:
Table 2: Binding Affinity of Triazole Derivatives
| Compound | Target | Binding Energy (kcal/mol) | IC₅₀ (nM) |
|---|---|---|---|
| 8a | PARP-1 | -12.61 | 14 |
| 8k | PARP-1 | -12.87 | 12 |
Hydrolysis of the Carboxamide Group
The carboxamide at position 3 hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield carboxylic acid derivatives:
Oxidation Reactions
The tetrahydropyrazolo ring undergoes oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form aromatic pyrazoloquinazolines:
Photochemical Reactions
UV-induced reactions enable C–H functionalization:
Comparative Reactivity with Analogues
Table 3: Reactivity Trends in Pyrazoloquinazoline Derivatives
| Position | Reaction Type | Reactivity (Relative Rate) |
|---|---|---|
| N-9 | Alkylation | High (>80% yield) |
| C-7 | Suzuki Coupling | Moderate (70–88% yield) |
| C-3 | Hydrolysis | Low (requires harsh conditions) |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological and Physicochemical Properties
- Solubility: The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to non-polar derivatives like the phenyl-substituted analogues .
- Bioactivity: Antimalarial Potential: Pyrazoloquinazoline derivatives with substituents like 7-chloro and phenyl groups (e.g., ) show efficacy against Plasmodium berghei, suggesting the target compound may share similar mechanisms . Kinase Inhibition: The planar quinazoline core and basic piperazine group align with structural motifs of kinase inhibitors (e.g., EGFR inhibitors) .
Q & A
Q. What advanced models assess in vivo efficacy and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
